molecular formula C10H14O B1599252 (R)-(+)-1-Phenyl-1-butanol CAS No. 22144-60-1

(R)-(+)-1-Phenyl-1-butanol

Cat. No.: B1599252
CAS No.: 22144-60-1
M. Wt: 150.22 g/mol
InChI Key: HQRWWHIETAKIMO-SNVBAGLBSA-N
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Description

®-(+)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C10H14O. It is characterized by the presence of a phenyl group attached to the first carbon of a butanol chain. This compound is notable for its optical activity, specifically the ®-enantiomer, which rotates plane-polarized light to the right. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(+)-1-Phenyl-1-butanol can be synthesized through several methods:

    Reduction of Ketones: One common method involves the reduction of 1-phenyl-1-butanone using chiral reducing agents such as borane complexes or catalytic hydrogenation with chiral catalysts.

    Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with butanal, followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In industrial settings, the production of ®-(+)-1-Phenyl-1-butanol often involves the use of chiral catalysts to ensure high enantiomeric purity. Catalytic hydrogenation and enzymatic reduction are commonly employed due to their efficiency and scalability.

Types of Reactions:

    Oxidation: ®-(+)-1-Phenyl-1-butanol can be oxidized to 1-phenyl-1-butanal or further to 1-phenyl-1-butanoic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 1-phenylbutane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate, or pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 1-Phenyl-1-butanal, 1-Phenyl-1-butanoic acid.

    Reduction: 1-Phenylbutane.

    Substitution: 1-Phenyl-1-bromobutane, 1-Phenyl-1-chlorobutane.

Scientific Research Applications

®-(+)-1-Phenyl-1-butanol has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and stereoselective processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: It is used in the production of fragrances, flavors, and fine chemicals due to its pleasant aroma and reactivity.

Mechanism of Action

The mechanism of action of ®-(+)-1-Phenyl-1-butanol involves its interaction with various molecular targets depending on its application:

    Enzymatic Reactions: In biological systems, it can act as a substrate for enzymes, undergoing stereoselective transformations.

    Pharmaceuticals: As an intermediate, it contributes to the synthesis of active pharmaceutical ingredients by providing the necessary chiral environment for drug efficacy.

Comparison with Similar Compounds

    (S)-(-)-1-Phenyl-1-butanol: The enantiomer of ®-(+)-1-Phenyl-1-butanol, which rotates plane-polarized light to the left.

    1-Phenyl-2-butanol: A structural isomer with the hydroxyl group on the second carbon.

    1-Phenyl-1-propanol: A homologous compound with one less carbon in the alkyl chain.

Uniqueness: ®-(+)-1-Phenyl-1-butanol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity. This makes it particularly valuable in applications requiring high enantiomeric purity, such as pharmaceuticals and asymmetric synthesis.

Properties

IUPAC Name

(1R)-1-phenylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRWWHIETAKIMO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030850
Record name 1-Phenylbutanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22144-60-1
Record name 1-Phenylbutanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022144601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylbutanol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLBUTANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6AR026JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirring solution of 890 mg of commercially available butyrophenone in 30 mL of diethyl ether under an argon atmosphere at 0° C. is slowly added 250 mg of lithium aluminum hydride in portions. After 2 hours the grey suspension is slowly treated with 0.25 mL of water followed by 1.10 mL of 1N sodium hydroxide. After 0.5 hours the resulting whim precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings. The filtrate is concentrated under reduced pressure to afford 0.90 g of the title product as a clear, colorless oil. This product may be used directly in the next reaction without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Quantity
1.1 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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